Cas no 887343-51-3 (NAPHTHALENE, 6-BROMO-1-CHLORO-2-(PHENYLMETHOXY)-)

6-Bromo-1-chloro-2-(phenylmethoxy)naphthalene is a halogenated naphthalene derivative with a bromo and chloro substitution pattern, as well as a benzyl ether functional group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both bromo and chloro substituents enhances its reactivity in cross-coupling reactions, while the phenylmethoxy group offers potential for further functionalization. Its well-defined structure and stability make it suitable for controlled transformations in complex molecular frameworks. The compound is typically handled under inert conditions to preserve its integrity.
NAPHTHALENE, 6-BROMO-1-CHLORO-2-(PHENYLMETHOXY)- structure
887343-51-3 structure
商品名:NAPHTHALENE, 6-BROMO-1-CHLORO-2-(PHENYLMETHOXY)-
CAS番号:887343-51-3
MF:C17H12OClBr
メガワット:347.634
MDL:MFCD22543740
CID:3474834
PubChem ID:57429272

NAPHTHALENE, 6-BROMO-1-CHLORO-2-(PHENYLMETHOXY)- 化学的及び物理的性質

名前と識別子

    • NAPHTHALENE, 6-BROMO-1-CHLORO-2-(PHENYLMETHOXY)-
    • 2-(benzyloxy)-6-bromo-1-chloronaphthalene
    • 6-Benzyloxy-2-bromo-5-chloronaphthalene
    • 6-bromo-1-chloro-2-phenylmethoxynaphthalene
    • 6-Benzyloxy-2-bromo-5-chloro-napthalene
    • SCHEMBL1274260
    • 887343-51-3
    • CS-0194813
    • E92447
    • MFCD22543740
    • OPWJSCZEMUVBLT-UHFFFAOYSA-N
    • DA-01514
    • MDL: MFCD22543740
    • インチ: InChI=1S/C17H12BrClO/c18-14-7-8-15-13(10-14)6-9-16(17(15)19)20-11-12-4-2-1-3-5-12/h1-10H,11H2
    • InChIKey: OPWJSCZEMUVBLT-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)COC2=C(C3=CC=C(C=C3C=C2)Br)Cl

計算された属性

  • せいみつぶんしりょう: 345.97601Da
  • どういたいしつりょう: 345.97601Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 305
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6
  • トポロジー分子極性表面積: 9.2Ų

NAPHTHALENE, 6-BROMO-1-CHLORO-2-(PHENYLMETHOXY)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB516360-500mg
6-Benzyloxy-2-bromo-5-chloronaphthalene; .
887343-51-3
500mg
€604.90 2025-03-19
Aaron
AR00H4XT-250mg
2-(Benzyloxy)-6-bromo-1-chloronaphthalene
887343-51-3 95%
250mg
$609.00 2025-02-12
Aaron
AR00H4XT-500mg
2-(Benzyloxy)-6-bromo-1-chloronaphthalene
887343-51-3 95%
500mg
$691.00 2025-02-12
abcr
AB516360-1 g
6-Benzyloxy-2-bromo-5-chloronaphthalene; .
887343-51-3
1g
€1,034.20 2023-04-17
abcr
AB516360-250 mg
6-Benzyloxy-2-bromo-5-chloronaphthalene; .
887343-51-3
250MG
€442.70 2023-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1265483-1g
6-Benzyloxy-2-bromo-5-chloronaphthalene
887343-51-3 97%
1g
¥9382.00 2024-04-26
abcr
AB516360-1g
6-Benzyloxy-2-bromo-5-chloronaphthalene; .
887343-51-3
1g
€824.40 2025-03-19
abcr
AB516360-500 mg
6-Benzyloxy-2-bromo-5-chloronaphthalene; .
887343-51-3
500MG
€752.80 2023-04-17
abcr
AB516360-250mg
6-Benzyloxy-2-bromo-5-chloronaphthalene; .
887343-51-3
250mg
€439.00 2025-03-19
Ambeed
A639676-1g
2-(Benzyloxy)-6-bromo-1-chloronaphthalene
887343-51-3 97%
1g
$891.0 2024-08-02

NAPHTHALENE, 6-BROMO-1-CHLORO-2-(PHENYLMETHOXY)- 関連文献

NAPHTHALENE, 6-BROMO-1-CHLORO-2-(PHENYLMETHOXY)-に関する追加情報

Chemical Profile of NAPHTHALENE, 6-BROMO-1-CHLORO-2-(PHENYLMETHOXY)- (CAS No. 887343-51-3)

NAPHTHALENE, 6-BROMO-1-CHLORO-2-(PHENYLMETHOXY)-, identified by its unique Chemical Abstracts Service (CAS) number 887343-51-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the naphthalene derivatives family, a class of molecules known for their diverse applications in medicinal chemistry, material science, and industrial processes. The structural features of this molecule, particularly the presence of bromo and chloro substituents along with a phenylmethoxy group, make it a versatile intermediate in synthetic chemistry and a potential candidate for various biochemical studies.

The synthesis and characterization of NAPHTHALENE, 6-BROMO-1-CHLORO-2-(PHENYLMETHOXY)- involve meticulous attention to detail to ensure high purity and yield. The bromo and chloro functional groups introduce reactivity that allows for further derivatization, making this compound valuable in the construction of more complex molecular architectures. Researchers have leveraged these properties to explore its utility in the development of novel pharmaceuticals and agrochemicals. The phenylmethoxy moiety, on the other hand, contributes to the compound's solubility and interaction with biological targets, enhancing its potential as a bioactive molecule.

In recent years, the interest in naphthalene derivatives has surged due to their role as key intermediates in drug discovery. Specifically, NAPHTHALENE, 6-BROMO-1-CHLORO-2-(PHENYLMETHOXY)- has been studied for its potential applications in the synthesis of small-molecule inhibitors targeting various diseases. For instance, researchers have investigated its derivatives as candidates for anticancer agents, leveraging the compound's ability to modulate enzyme activity and cellular pathways. The bromo and chloro substituents provide handles for further chemical modifications, enabling the design of molecules with tailored biological activities.

The phenylmethoxy group in NAPHTHALENE, 6-BROMO-1-CHLORO-2-(PHENYLMETHOXY)- also plays a crucial role in determining its pharmacokinetic properties. This moiety can enhance binding affinity to biological targets by improving hydrophobic interactions, a critical factor in drug design. Furthermore, the presence of both bromo and chloro atoms allows for selective functionalization at different positions on the naphthalene core, providing chemists with a high degree of flexibility in designing complex molecular structures. Such versatility makes this compound an attractive scaffold for medicinal chemists seeking to develop novel therapeutic agents.

Advances in computational chemistry have further enhanced the understanding of NAPHTHALENE, 6-BROMO-1-CHLORO-2-(PHENYLMETHOXY)-'s reactivity and potential applications. Molecular modeling studies have predicted its interactions with various biological targets, providing insights into its mechanism of action. These computational approaches complement experimental efforts by allowing researchers to screen large libraries of derivatives virtual before synthesizing them in the lab. This integration of computational and experimental techniques has accelerated the discovery process and led to the identification of promising lead compounds for further development.

The pharmaceutical industry has been particularly interested in NAPHTHALENE, 6-BROMO-1-CHLORO-2-(PHENYLMETHOXY)- due to its potential as a building block for next-generation drugs. Its structural features make it suitable for designing molecules that can interact with proteins involved in disease pathways. For example, researchers have explored its derivatives as inhibitors of kinases and other enzymes implicated in cancer progression. The ability to modify the bromo and chloro substituents allows for fine-tuning of binding properties, optimizing drug efficacy and minimizing side effects.

In addition to pharmaceutical applications, NAPHTHALENE, 6-BROMO-1-CHLORO-2-(PHENYLMETHOXY)- has shown promise in material science research. Its unique electronic properties make it a candidate for developing organic semiconductors and light-emitting diodes (LEDs). The presence of conjugated systems within its structure facilitates charge transport, making it useful in electronic devices where efficient energy conversion is essential. Furthermore, its compatibility with various synthetic methodologies allows for the creation of hybrid materials with tailored properties.

The environmental impact of using NAPHTHALENE, 6-BROMO-1-CHLORO-2-(PHENYLMETHOXY)- as an intermediate has also been studied. Researchers are increasingly focusing on green chemistry principles to minimize waste and reduce hazardous byproducts during synthesis. Efforts have been made to develop more sustainable synthetic routes that utilize catalytic methods and renewable resources. These approaches align with global initiatives to promote environmentally friendly practices in chemical manufacturing.

Future research directions for NAPHTHALENE, 6-BROMO-1-CHLORO-2-(PHENYLMETHOXY)- include exploring its role in developing treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system (CNS) drug discovery. Additionally, studies are underway to investigate its potential as an antimicrobial agent against drug-resistant bacteria. The versatility of this compound ensures that it will remain a valuable tool in both academic research and industrial applications.

In conclusion,NAPHTHALENE, 6-BROMO, 1-chloro, and phenylmethoxy functionalities collectively contribute to the unique properties that make NAPHTHALENE, 6-bromo, 1-chloro, 2-(phenylmethoxy) an indispensable intermediate in modern chemical synthesis. Its broad applicability across multiple fields underscores its importance as a research tool and potential therapeutic agent. As scientific understanding continues to evolve,NAPHTHALENE, 6-bromo, 1-chloro, and phenylmethoxy will undoubtedly play an even greater role in advancing chemical innovation.

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Amadis Chemical Company Limited
(CAS:887343-51-3)NAPHTHALENE, 6-BROMO-1-CHLORO-2-(PHENYLMETHOXY)-
A1187673
清らかである:99%
はかる:1g
価格 ($):802.0